molecular formula C8H8ClNO2 B1583080 n-(4-Chlorophenyl)glycine CAS No. 5465-90-7

n-(4-Chlorophenyl)glycine

Cat. No. B1583080
M. Wt: 185.61 g/mol
InChI Key: FWALJUXKWWBNEO-UHFFFAOYSA-N
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Patent
US05453508

Procedure details

A solution of p-chlorophenylglycine (46.9 g, 0.25 mole) in a mixture of acetonitrile, xylenes and dimethyl formamide (74.8 w/w%, 24.9 w/w% and 0.3 w/w%, respectively) is treated sequentially with PCl3 (21.3 g, 0.155 mole) and trifluoroacetyl chloride (34.8 g, 0.26 mole), held at 40° C. for 0.5 hour, heated at 60° -65° C. for 8 hours and allowed to cool to room temperature. The title product is obtained in quantitative yield by HPLC analysis.
Quantity
46.9 g
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
21.3 g
Type
reactant
Reaction Step Two
Quantity
34.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](NCC(O)=O)=[CH:4][CH:3]=1.CN(C)C=[O:16].P(Cl)(Cl)Cl.[F:22][C:23]([F:28])([F:27])[C:24](Cl)=[O:25].[C:29](#[N:31])[CH3:30]>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:29]2[C:30](=[O:16])[O:25][CH:24]([C:23]([F:28])([F:27])[F:22])[N:31]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
46.9 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)NCC(=O)O
Name
xylenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
21.3 g
Type
reactant
Smiles
P(Cl)(Cl)Cl
Name
Quantity
34.8 g
Type
reactant
Smiles
FC(C(=O)Cl)(F)F

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 60° -65° C. for 8 hours
Duration
8 h

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=NC(OC1=O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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